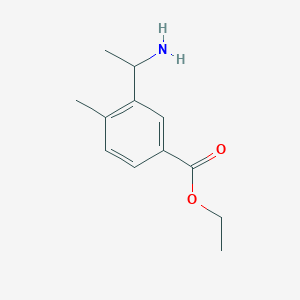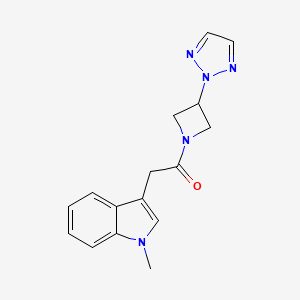
Ethyl 3-(1-aminoethyl)-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(1-aminoethyl)-4-methylbenzoate, commonly known as Ethyl MDA or MDEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which has been widely used recreationally due to its psychoactive effects. However, Ethyl MDA is not intended for human consumption and is primarily used for scientific research purposes. In
Mecanismo De Acción
Ethyl MDA acts as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of serotonin and dopamine. The combined effects of Ethyl MDA on these neurotransmitters result in altered mood, cognition, and behavior.
Biochemical and Physiological Effects:
The precise biochemical and physiological effects of Ethyl MDA are not fully understood. However, it is known that Ethyl MDA can cause changes in heart rate, blood pressure, body temperature, and respiration. It can also cause alterations in mood, cognition, and behavior, including increased empathy, sociability, and euphoria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl MDA in scientific research is that it is a well-defined chemical compound that can be synthesized with high purity. This allows for precise dosing and control in experiments. However, Ethyl MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the psychoactive effects of Ethyl MDA can make it challenging to design experiments that isolate its effects on specific physiological or biochemical pathways.
Direcciones Futuras
There are several potential future directions for research on Ethyl MDA. One area of interest is investigating the long-term effects of Ethyl MDA on the brain and behavior. Another area of interest is exploring the potential therapeutic uses of Ethyl MDA or related compounds in treating psychiatric disorders such as depression or anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethyl MDA and its interactions with other neurotransmitters in the brain.
In conclusion, Ethyl 3-(1-aminoethyl)-4-methylbenzoate is a chemical compound that has been primarily used for scientific research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Ethyl MDA is not intended for human consumption, continued research on this and related compounds has the potential to increase our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of Ethyl MDA involves the reaction between 3,4-methylenedioxyphenylacetone and ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product is critical for scientific research purposes.
Aplicaciones Científicas De Investigación
Ethyl MDA has been used in various scientific research studies, primarily as a tool to investigate the physiological and biochemical effects of phenethylamines on the central nervous system. It has been used to study the role of serotonin and dopamine in the brain and their interactions with other neurotransmitters. Additionally, Ethyl MDA has been used in studies to investigate the effects of phenethylamines on mood, cognition, and behavior.
Propiedades
IUPAC Name |
ethyl 3-(1-aminoethyl)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAODJUBTIZQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3001208.png)
![2-[(4-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]ethan-1-ol](/img/structure/B3001211.png)



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B3001217.png)
![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)

![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)